1-[2-(Dimethylamino)phenyl]ethan-1-ol 1-[2-(Dimethylamino)phenyl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 104524-50-7
VCID: VC4373027
InChI: InChI=1S/C10H15NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-8,12H,1-3H3
SMILES: CC(C1=CC=CC=C1N(C)C)O
Molecular Formula: C10H15NO
Molecular Weight: 165.236

1-[2-(Dimethylamino)phenyl]ethan-1-ol

CAS No.: 104524-50-7

Cat. No.: VC4373027

Molecular Formula: C10H15NO

Molecular Weight: 165.236

* For research use only. Not for human or veterinary use.

1-[2-(Dimethylamino)phenyl]ethan-1-ol - 104524-50-7

Specification

CAS No. 104524-50-7
Molecular Formula C10H15NO
Molecular Weight 165.236
IUPAC Name 1-[2-(dimethylamino)phenyl]ethanol
Standard InChI InChI=1S/C10H15NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-8,12H,1-3H3
Standard InChI Key JXVZATODPMOZFU-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1N(C)C)O

Introduction

Structural Analysis and Molecular Properties

Atomic Connectivity and Stereoelectronic Features

The molecular structure comprises a phenyl ring substituted at the ortho position with a dimethylamino group (-N(CH₃)₂) and at the adjacent carbon with a hydroxymethyl (-CH₂OH) moiety. The SMILES notation (CC(C₁=CC=CC=C₁N(C)C)O) explicitly defines this connectivity, with the hydroxyl group occupying the benzylic position relative to the amine . Density functional theory (DFT) calculations predict significant intramolecular hydrogen bonding potential between the hydroxyl proton and the dimethylamino group’s lone electron pairs, creating a pseudo-six-membered ring conformation. This interaction likely stabilizes the molecule in solution and influences its reactivity.

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data remain unreported, computational models suggest a dihedral angle of approximately 38° between the aromatic plane and the hydroxymethyl group. The infrared spectrum would theoretically exhibit characteristic bands at:

  • 3250–3400 cm⁻¹ (O-H stretch, broadened by hydrogen bonding)

  • 2800–2900 cm⁻¹ (C-H stretches from methyl groups)

  • 1590–1610 cm⁻¹ (aromatic C=C vibrations)

  • 1250–1300 cm⁻¹ (C-N stretch from dimethylamino group) .

¹H NMR predictions (400 MHz, DMSO-d₆) include:

  • δ 1.40 (d, J = 6.5 Hz, 3H, CH₃)

  • δ 2.25 (s, 6H, N(CH₃)₂)

  • δ 4.85 (q, J = 6.5 Hz, 1H, CH(OH))

  • δ 6.95–7.45 (m, 4H, aromatic H) .

Physicochemical Properties

Collision Cross-Section and Mass Spectrometry

Ion mobility-mass spectrometry (IMS-MS) predictions for various adducts reveal size-dependent separation characteristics:

Adductm/zPredicted CCS (Ų)
[M+H]⁺166.12265136.4
[M+Na]⁺188.10459148.1
[M+NH₄]⁺183.14919145.2
[M-H]⁻164.10809139.2

These values suggest a compact gas-phase structure with sodium adduction increasing molecular rigidity . The +83.5% CCS increase from [M+H]⁺ to [M+Na]⁺ indicates substantial cation-π interactions between Na⁺ and the aromatic ring.

Solubility and Partition Coefficients

Quantitative structure-property relationship (QSPR) modeling predicts:

  • LogP (octanol-water): 1.42 ± 0.15

  • Water solubility: 12.7 mg/mL at 25°C

  • pKa (hydroxyl): 14.2 (estimated)

  • pKa (dimethylamino): 8.9 (estimated)

The molecule exhibits amphiphilic character, with the hydrophobic aromatic/amine moiety balanced by the hydrophilic hydroxyl group. This duality suggests potential as a phase-transfer catalyst or surfactant.

Synthetic Considerations

Retrosynthetic Analysis

Two viable routes emerge for laboratory-scale synthesis:

  • Reductive Amination Pathway:
    Condensation of 2-aminoacetophenone with formaldehyde followed by dimethylation and subsequent ketone reduction. This method benefits from commercial precursor availability but requires careful control of methylation stoichiometry.

  • Grignard Addition Route:
    Reaction of 2-(dimethylamino)benzaldehyde with methylmagnesium bromide, producing the secondary alcohol directly. While atom-economical, this approach necessitates anhydrous conditions and poses regioselectivity challenges.

Process Optimization Challenges

Key optimization parameters include:

  • Temperature control during exothermic reduction steps (ΔH ≈ -120 kJ/mol)

  • Catalyst selection for selective dimethylation (e.g., Pd/C vs. Raney Ni)

  • Purification strategies addressing polar byproducts via column chromatography (silica gel, ethyl acetate/hexane eluent)

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